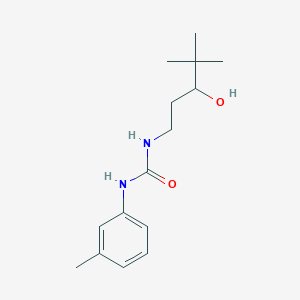

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-11-6-5-7-12(10-11)17-14(19)16-9-8-13(18)15(2,3)4/h5-7,10,13,18H,8-9H2,1-4H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDWMIQUFIFEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in the metabolism of tryptophan and are implicated in various pathological conditions, including cancer and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by inhibiting IDO and TDO. These enzymes catalyze the first step in the kynurenine pathway, which is responsible for the degradation of tryptophan. Inhibition of these enzymes can lead to increased levels of tryptophan and downstream metabolites that have neuroprotective and anti-inflammatory effects.

Inhibition of IDO/TDO

Research indicates that this compound demonstrates significant inhibitory activity against IDO and TDO. The compound's structure allows it to effectively bind to the active sites of these enzymes, thereby blocking their activity.

- IC50 Values : The IC50 values for IDO and TDO inhibition have been reported in various studies, indicating potent inhibitory effects in the low micromolar range.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| U373n (Brain) | 12 | Inhibition of proliferation |

These findings suggest that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. The study concluded that the compound could be a promising lead for developing new lung cancer therapies.

- Case Study 2 : In a preclinical model using HeLa cells, administration of the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses via IDO/TDO inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituents, physicochemical properties, synthesis, and biological activities.

Structural and Functional Group Variations

Substituents on Urea Nitrogen

- Target Compound : Features a 3-hydroxy-4,4-dimethylpentyl group (alkyl chain) and m-tolyl (aromatic).

- Analogues :

- Tetrazolylphenyl Ureas (): Substituents include m-tolyl, p-tolyl, or trifluoromethylphenyl paired with a tetrazolylphenyl group.

- Cyanophenyl Ureas (): Contain a cyanophenyl group paired with m-tolyl or p-tolyl. The electron-withdrawing cyano group may alter electronic distribution and reactivity .

- Thiophenylthiazole Ureas (): Include a thiophenylthiazole moiety paired with m-tolyl (e.g., TTU9). The thiazole-thiophene system likely enhances π-π stacking and antitubulin activity .

- Pyrazolopyrimidine Ureas (): Incorporate a pyrazolo[3,4-d]pyrimidine scaffold , which is critical for pan-RAF kinase inhibition .

Physicochemical Properties Compound Name Substituents (R1/R2) Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea R1: 3-hydroxy-4,4-dimethylpentyl; R2: m-tolyl ~279 (estimated) N/A N/A Hydroxy, branched alkyl 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(m-tolyl)urea R1: tetrazolylphenyl; R2: m-tolyl 281 39 158–160 Tetrazole, aromatic 1-(2-Cyanophenyl)-3-(m-tolyl)urea R1: cyanophenyl; R2: m-tolyl ~253 (estimated) 86 189 Cyano, aromatic TTU9 R1: thiophenylthiazole; R2: m-tolyl ~343 (estimated) 79 200–202 Thiazole, thiophene Compound 5b R1: pyrazolopyrimidine; R2: m-tolyl 445.19 80 N/A Pyrazolopyrimidine, ether Melting Points: Higher melting points (e.g., 265–267°C in ) correlate with rigid aromatic/heteroaryl substituents, while alkyl chains (as in the target compound) may lower melting points due to reduced crystallinity. Yields: Cyanophenyl derivatives (: 84–86%) and thiophenylthiazole ureas (: 79%) exhibit higher synthetic efficiency compared to tetrazolylphenyl derivatives (39–79%), possibly due to optimized coupling conditions .

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): Aromatic vs. Alkyl Substituents: Aromatic/heteroaryl groups (tetrazole, thiazole) enhance target binding via π-π interactions, while alkyl chains improve solubility and bioavailability. Electron-Withdrawing Groups: Cyanophenyl () and trifluoromethyl () substituents modulate electronic effects, impacting reactivity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.